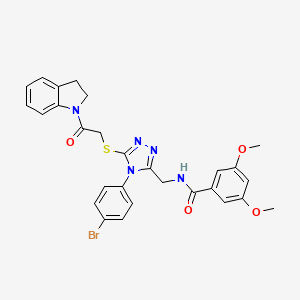

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Description

N-((4-(4-Bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a structurally complex small molecule featuring a 4H-1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a thioether-linked indolin-1-yl-oxoethyl moiety at position 3. The triazole ring is further functionalized at position 3 with a methyl group bearing a 3,5-dimethoxybenzamide substituent. This compound integrates pharmacophoric elements commonly associated with kinase inhibition, antimicrobial activity, and receptor modulation, as seen in structurally related analogs .

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26BrN5O4S/c1-37-22-13-19(14-23(15-22)38-2)27(36)30-16-25-31-32-28(34(25)21-9-7-20(29)8-10-21)39-17-26(35)33-12-11-18-5-3-4-6-24(18)33/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYNEDXGSUCQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26BrN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 562.49 g/mol. The presence of the triazole ring and the indolin moiety are significant for its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives containing thiazole and triazole rings have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial lipid biosynthesis or interference with cell wall synthesis .

| Compound | Activity | Target | Reference |

|---|---|---|---|

| D1 | Antimicrobial | Gram-positive bacteria | |

| D6 | Anticancer | MCF7 breast cancer cells | |

| D7 | Anticancer | MCF7 breast cancer cells |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. The compound's ability to induce apoptosis in cancer cells is a critical factor in its anticancer activity. Studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HL-60 (leukemia) .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis.

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific targets involved in cancer cell survival and proliferation .

- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt microbial membranes or inhibit critical biosynthetic pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

- Anticancer Efficacy : A study demonstrated that derivatives with indolin moieties significantly inhibited growth in MCF7 cell lines, with IC50 values indicating potent activity (values typically less than 10 µM) .

- Antimicrobial Screening : In vitro tests against various bacterial strains showed that derivatives exhibited significant antimicrobial effects, particularly against Gram-positive bacteria .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

- Compounds with similar structures have demonstrated promising antimicrobial properties against various bacterial and fungal strains. For instance, derivatives containing triazole rings have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi using standard antimicrobial assays .

2. Anticancer Potential

- The compound may also possess anticancer properties. Studies on related compounds suggest that modifications in the triazole structure can enhance anticancer activity against specific cancer cell lines, such as breast cancer cells (MCF7) and others . Molecular docking studies have indicated potential interactions with cancer-related targets.

3. Anti-inflammatory Effects

- Preliminary investigations into the anti-inflammatory properties of this compound have shown potential inhibition of inflammatory pathways. The presence of the indolin and triazole groups may play a role in modulating inflammatory responses .

Case Studies and Experimental Findings

Several case studies have been conducted to assess the pharmacological effects of compounds related to N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide. Below is a summary of findings from relevant studies:

| Compound | Activity Assessed | Methodology | Key Findings |

|---|---|---|---|

| Compound A | Antimicrobial | Turbidimetric method | Significant inhibition against Gram-positive bacteria |

| Compound B | Anticancer | Sulforhodamine B assay | High cytotoxicity against MCF7 cell line |

| Compound C | Anti-inflammatory | COX inhibition assay | Notable inhibition of COX enzymes observed |

These findings underscore the potential versatility of this compound in therapeutic applications.

Comparison with Similar Compounds

Triazole Core Derivatives

The 4H-1,2,4-triazole scaffold is prevalent in bioactive molecules due to its versatility in hydrogen bonding and π-π stacking. Key comparisons include:

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] :

- These analogs (X = H, Cl, Br) share a triazole core but replace the bromophenyl group with sulfonylphenyl moieties. The sulfonyl group enhances solubility but reduces membrane permeability compared to the bromophenyl group in the target compound .

- Unlike the target compound, these derivatives exhibit thione tautomerism, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .

Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetates [11–19] :

Bromophenyl-Containing Analogs

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]amino]benzoate (5l): This triazine-based bromophenyl derivative demonstrates the role of bromine in enhancing electronic effects (e.g., electron-withdrawing) and binding affinity in aromatic systems.

5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4l) :

Benzamide Derivatives

4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide (4g) :

- This analog shares the benzamide motif but replaces the dimethoxy groups with a phthalimide moiety. The 3,5-dimethoxy substitution in the target compound likely enhances lipophilicity and π-stacking compared to 4g’s methoxyphenyl group .

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamides :

- These derivatives feature a thiazolidinedione group, which improves insulin sensitization but introduces metabolic instability—a limitation avoided by the target compound’s indolin-1-yl-oxoethyl thioether .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including thioether formation and triazole ring assembly. Critical challenges include controlling regioselectivity during triazole formation and minimizing side reactions at the bromophenyl group. A palladium-catalyzed cross-coupling step (as in ) may improve yield, while using anhydrous solvents (e.g., acetonitrile, ) and low temperatures can suppress undesired bromine displacement. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR can confirm the indolin-1-yl moiety (δ 7.2–7.8 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm). 2D NMR (HSQC, HMBC) resolves connectivity between the triazole and benzamide groups .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., m/z 602.05 [M+H]⁺) and fragments related to the bromophenyl group .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (as in ) resolves bond angles and steric effects in the triazole-thioether region .

Q. How can researchers design preliminary biological assays to evaluate this compound's activity?

Prioritize kinase inhibition or GPCR antagonism assays due to structural motifs (triazole, indolin-1-yl). Use in vitro models like HEK293 cells transfected with target receptors (e.g., angiotensin II receptors, ). IC₅₀ values should be determined via dose-response curves, with positive controls (e.g., losartan for angiotensin antagonism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound's efficacy?

- Core Modifications : Replace the bromophenyl group with chloro- or trifluoromethyl variants () to assess steric/electronic effects on receptor binding.

- Side Chain Variations : Substitute the indolin-1-yl group with pyrrolidinone or piperazine derivatives () to modulate solubility and bioavailability.

- Assay Design : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like hMGL () and validate via SPR (surface plasmon resonance) .

Q. What strategies resolve contradictions in spectral data or biological activity between batches?

- Batch Analysis : Compare NMR spectra (e.g., δ 5.1–5.3 ppm for thioether protons) across batches to detect impurities. Use HPLC-MS (C18 column, 0.1% formic acid gradient) to quantify purity (>95%) .

- Biological Replicates : Repeat assays with standardized cell lines (e.g., ICR mice models, ) and normalize data to internal controls (e.g., β-actin for Western blots) .

Q. How can researchers address poor aqueous solubility during formulation?

- Prodrug Design : Introduce phosphate or PEG groups at the methoxybenzamide moiety to enhance hydrophilicity ( ).

- Nanoparticle Encapsulation : Use PLGA nanoparticles ( ) for sustained release. Characterize via dynamic light scattering (DLS) and dialysis-based drug release assays .

Q. What advanced models are suitable for translating in vitro results to in vivo efficacy?

- Pharmacokinetics : Conduct rodent PK studies with LC-MS/MS quantification of plasma/tissue concentrations. Monitor metabolites (e.g., demethylated benzamide derivatives) .

- Disease Models : Use angiotensin II-induced hypertension models ( ) or xenograft tumors () to evaluate therapeutic potential .

Data Analysis & Reproducibility

Q. How should researchers interpret conflicting bioactivity data across similar compounds?

Analyze substituent effects: For example, 4-bromophenyl groups ( ) may enhance receptor affinity compared to chlorophenyl analogs (). Use ANOVA with post-hoc tests (Tukey’s HSD) to compare IC₅₀ values across structural variants .

Q. What computational tools validate mechanistic hypotheses for this compound's activity?

- MD Simulations : GROMACS for 100-ns trajectories to assess target-ligand stability (e.g., hMGL inhibition, ).

- QSAR Modeling : MOE or Schrödinger to correlate logP values with cellular uptake .

Methodological Best Practices

- Synthetic Protocols : Document reaction conditions (temperature, solvent ratios) meticulously to ensure reproducibility ().

- Crystallography : Submit structural data to the Cambridge Structural Database (CSD) for peer validation ().

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.